molecular formula C31H33N3O9 B1248760 renieramycin O

renieramycin O

货号: B1248760
分子量: 591.6 g/mol
InChI 键: GBUWZFVJCKIAMH-TVNZNNQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

renieramycin O is a natural product found in Jorunna funebris and Xestospongia with data available.

科学研究应用

Anticancer Activity

Renieramycin O has been extensively studied for its cytotoxic effects against various cancer cell lines, particularly non-small-cell lung cancer. The compound exhibits potent activity through several mechanisms:

  • Cytotoxicity and Apoptosis Induction : Research indicates that this compound derivatives can induce apoptosis in cancer cells. For instance, the semi-synthetic derivative 22-O-(N-Boc-l-glycine) ester of renieramycin M demonstrated an IC50 value of 3.56 nM against H292 cells, significantly more potent than both renieramycin M and doxorubicin .
  • Mechanism of Action : The anticancer effects are mediated through the activation of p53-dependent pathways, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and MCL-1 while promoting pro-apoptotic factors like Bax . This mechanism contributes to reduced cell viability and inhibited tumor growth.
  • Synergistic Effects : Derivatives of renieramycin have shown enhanced efficacy when combined with other chemotherapeutic agents. For example, 5-O-acetyl-renieramycin T has been found to sensitize lung cancer cells to cisplatin-mediated apoptosis .

Semisynthesis and Structural Modifications

The structural complexity of renieramycins poses challenges for large-scale synthesis. However, recent studies have focused on semi-synthesis and modification to enhance their pharmacological properties:

  • Derivatives Development : New derivatives such as 5-O-ester derivatives have been synthesized through photoredox reactions and esterification processes. These modifications have led to compounds with improved cytotoxic profiles against human non-small-cell lung cancer cell lines .
  • Structure-Activity Relationship : Investigations into the relationship between chemical structure and biological activity have revealed that specific modifications can significantly enhance the cytotoxicity of renieramycins. For example, changes in substituents at certain positions on the molecule can lead to notable differences in potency .

Potential Therapeutic Uses Beyond Oncology

While much of the research has concentrated on anticancer applications, there are indications that this compound may possess broader therapeutic potential:

  • Antimicrobial Properties : Some studies suggest that compounds derived from renieramycins may exhibit antimicrobial activities, providing a basis for further exploration in treating infections caused by resistant bacterial strains .
  • Neurological Applications : Preliminary findings indicate potential neuroprotective effects, although this area requires further investigation to substantiate claims and understand underlying mechanisms.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound and its derivatives:

Study ReferenceCompound TestedCell LineIC50 (nM)Mechanism
22-O-(N-Boc-l-glycine) ester of renieramycin MH2923.56Apoptosis via p53 activation
Renieramycin MH29224.56Downregulation of Bcl-2
5-O-(3-propanoyl) ester of renieramycin TH29233.44Induction of apoptosis
5-O-acetyl-renieramycin TA549Not specifiedSensitization to cisplatin

属性

分子式

C31H33N3O9

分子量

591.6 g/mol

IUPAC 名称

[(1R,2S,10R,12R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C31H33N3O9/c1-8-12(2)31(40)43-11-18-19-15(24(35)13(3)29(41-6)27(19)38)9-16-22-20-21(25(36)14(4)30(42-7)28(20)39)26(37)23(33(22)5)17(10-32)34(16)18/h8,16-18,22-23,26,37H,9,11H2,1-7H3/b12-8-/t16-,17-,18-,22-,23+,26-/m0/s1

InChI 键

GBUWZFVJCKIAMH-TVNZNNQYSA-N

手性 SMILES

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4[C@H](C5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

规范 SMILES

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

同义词

renieramycin O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
renieramycin O
Reactant of Route 2
renieramycin O
Reactant of Route 3
renieramycin O
Reactant of Route 4
renieramycin O
Reactant of Route 5
Reactant of Route 5
renieramycin O
Reactant of Route 6
Reactant of Route 6
renieramycin O

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。